3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by the presence of a chloropyridine moiety, a piperazine ring, and a propenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The starting material, 2-chloropyridine, undergoes a halogenation reaction to introduce the chlorine atom at the desired position.
Piperazine Derivative Formation: The piperazine ring is functionalized with a hydroxyethyl group through nucleophilic substitution, often using ethylene oxide or a similar reagent.
Coupling Reaction: The chloropyridine intermediate is coupled with the piperazine derivative via a condensation reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Propenone Formation:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially altering the compound’s biological activity.
Reduction: The propenone group can be reduced to a saturated ketone, which may affect the compound’s reactivity and binding properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated ketone.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure suggests it could act as a ligand for certain receptors or enzymes.
Medicine
In medicinal chemistry, 3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The chloropyridine moiety
Properties
IUPAC Name |
3-(2-chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-13-11-12(3-4-16-13)1-2-14(20)18-7-5-17(6-8-18)9-10-19/h1-4,11,19H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZKRFKBDYEWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C=CC2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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